molecular formula C40H44N4O16 B154276 尿卟啉原 III CAS No. 1976-85-8

尿卟啉原 III

货号 B154276
CAS 编号: 1976-85-8
分子量: 836.8 g/mol
InChI 键: HUHWZXWWOFSFKF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Uroporphyrinogen III is a tetrapyrrole and the first macrocyclic intermediate in the biosynthesis of heme, chlorophyll, vitamin B12, and siroheme . It is a colorless compound, like other porphyrinogens .


Synthesis Analysis

In the general porphyrin biosynthesis pathway, uroporphyrinogen III is derived from the linear tetrapyrrole preuroporphyrinogen (a substituted hydroxymethylbilane) by the action of the enzyme uroporphyrinogen-III cosynthase . The enzyme uroporphyrinogen III synthase (URO-synthase, EC 4.2.1.75) is the fourth enzyme of the heme biosynthetic pathway .


Molecular Structure Analysis

The molecular structure of uroporphyrinogen III can be described as a hexahydroporphine core, where each pyrrole ring has the hydrogen atoms on its two outermost carbons replaced by an acetic acid group (−CH2−COOH, “A”) and a propionic acid group (−CH2−CH2−COOH, “P”) .


Chemical Reactions Analysis

Uroporphyrinogen III synthase (U3S) catalyzes the asymmetrical cyclization of a linear tetrapyrrole to form the physiologically relevant uroporphyrinogen III (uro’gen III) isomer during heme biosynthesis .


Physical And Chemical Properties Analysis

Uroporphyrinogen III has a chemical formula of C40H44N4O16 and a molar mass of 836.795 g/mol .

科学研究应用

  1. 维生素 B12 的生物催化生产:由来自嗜热栖热菌 HB8 的热稳定酶使用 5-氨基乙酰丙酸 (ALA) 产生的尿原 III,显示出维生素 B12 的生物催化生产潜力 (Hibino 等人,2013 年).

  2. 在血红素生物合成中的作用:尿原 III 在血红素(血液中的红色色素)的生物合成中起着至关重要的作用。使用 14C- 和 3H- 标记的前体进行的研究揭示了尿原 III 在体内形成的多种途径 (Franck,1982 年).

  3. 尿原 III 合成酶的表征:负责羟甲基胆烷环化的酶尿卟啉原 III 合成酶已在枯草芽孢杆菌中得到表征。与其他来源的酶相比,该酶更耐热 (Stamford 等人,1995 年).

  4. 卟啉类似物的合成:涉及尿原 III 甲基化的酶促合成的研究导致了合成尿卟啉类似物的方法的开发,提供了对卟啉病中光诱导性皮肤病的见解 (Warren 等人,1990 年).

  5. 作用机制研究:已经对尿卟啉原 III 合成酶的作用机制的研究进行了综述,强调了该酶在各种生物过程中的作用及其潜在的医学应用 (Crockett 等人,1991 年).

  6. 晶体结构分析:已经确定了人尿卟啉原 III 合成酶的晶体结构,提供了对其功能和先天性红细胞生成性卟啉病机制的见解 (Mathews 等人,2001 年).

  7. 酶促转化研究:由造血小鼠脾脏提取物催化的胆色素原向尿卟啉原的酶促转化已被研究,以更好地了解尿原 III 的生物合成过程 (Levin & Coleman,1967 年).

  8. 遗传研究和疾病发病机制:已经对小鼠中尿卟啉原 III 合成酶的全长 cDNA 的分子克隆、核苷酸测序和表达进行了研究,这对于开发先天性红细胞生成性卟啉病的小鼠模型至关重要 (Xu 等人,1995 年).

作用机制

This enzyme catalyses the inversion of the final pyrrole unit (ring D) of the linear tetrapyrrole molecule, linking it to the first pyrrole unit (ring A), thereby generating a large macrocyclic structure, uroporphyrinogen III .

属性

IUPAC Name

3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29/h41-44H,1-16H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHWZXWWOFSFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44N4O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173444
Record name Uroporphyrinogen III
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

836.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Uroporphyrinogen III
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001086
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Uroporphyrinogen III

CAS RN

1976-85-8
Record name Uroporphyrinogen III
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URL https://commonchemistry.cas.org/detail?cas_rn=1976-85-8
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Record name Uroporphyrinogen III
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uroporphyrinogen III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Uroporphyrinogen III
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001086
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Q & A

Q1: What are the key enzymes involved in the biosynthesis of Urogen III?

A1: Two enzymes are crucial: * Porphobilinogen deaminase (HemC/PBGD): This enzyme catalyzes the polymerization of four porphobilinogen molecules to form the linear tetrapyrrole hydroxymethylbilane (preuroporphyrinogen) [, , , , , , ]. * Uroporphyrinogen III synthase (UroS/ HemD): This enzyme directs the cyclization of hydroxymethylbilane, ensuring the specific formation of Urogen III over the biologically inactive isomer, uroporphyrinogen I [, , , , , , , , , ].

Q2: Can you elaborate on the role of uroporphyrinogen III synthase (UroS)?

A2: UroS is essential for the formation of the asymmetric Urogen III. In its absence, the linear hydroxymethylbilane spontaneously cyclizes into uroporphyrinogen I, a metabolic dead end. The accumulation of uroporphyrinogen I can lead to debilitating diseases, emphasizing the importance of UroS in maintaining the correct tetrapyrrole pathway [, , , , , ].

Q3: How does porphobilinogen deaminase (PBGD) function in Urogen III biosynthesis?

A3: PBGD utilizes a dipyrromethane cofactor as a primer for the sequential addition of four porphobilinogen molecules []. This process occurs within the enzyme's catalytic cleft, where positively charged amino acids interact with negatively charged carboxylate groups on the cofactor, substrate, and intermediate complexes []. Mutations in these conserved arginine residues can disrupt both cofactor assembly and the polymerization process [].

Q4: Are there any unique features of PBGD in specific organisms like Plasmodium falciparum?

A4: Interestingly, Plasmodium falciparum PBGD (PfPBGD) displays both PBGD and UroS activity, implying a bifunctional role in this organism []. This observation challenges the conventional view of separate enzymes for these steps and highlights the evolutionary diversity of enzymatic functions in different species.

Q5: What is the molecular formula and weight of uroporphyrinogen III?

A5: Uroporphyrinogen III has the molecular formula C40H44N4O16 and a molecular weight of 836.78 g/mol.

Q6: Is there any spectroscopic data available for Urogen III?

A6: Unfortunately, the provided research papers do not elaborate on specific spectroscopic data for Urogen III.

Q7: What are the downstream effects of Urogen III in different biosynthetic pathways?

A7: Urogen III serves as the branching point for multiple essential pathways: * Heme biosynthesis: Urogen III undergoes decarboxylation by uroporphyrinogen decarboxylase to form coproporphyrinogen III, eventually leading to heme synthesis [, , , ]. * Chlorophyll biosynthesis: In plants and photosynthetic bacteria, Urogen III is also a precursor for chlorophyll biosynthesis [, , ]. * Siroheme biosynthesis: Urogen III is methylated by S-adenosyl-L-methionine: uroporphyrinogen III methyltransferase (SUMT) to produce precorrin-2, a key intermediate in siroheme biosynthesis [, , , , ]. * Cobalamin (Vitamin B12) biosynthesis: Precorrin-2, derived from Urogen III, is further modified in a complex series of reactions to ultimately form cobalamin [, , ].

Q8: How does Urogen III relate to nitrogen and sulfur assimilation in plants?

A8: Urogen III is linked to nitrogen and sulfur assimilation through siroheme, a cofactor for nitrite reductase (NiR) and sulfite reductase (SiR) []. Overexpression of uroporphyrinogen III methyltransferase (UPM1) in Arabidopsis thaliana increased NiR and SiR expression, enhancing nitrogen and sulfur assimilation, and ultimately improving plant biomass []. This highlights the crucial role of Urogen III in plant nutrition and growth.

Q9: What are the proposed mechanisms for the decarboxylation of Urogen III in heme biosynthesis?

A9: While Urogen III decarboxylase is known to catalyze this step, the exact mechanism of decarboxylation is still under investigation. Studies suggest that arginine residues (Arg37 and Arg41) in the enzyme's active site play a crucial role in protonating the pyrrole rings of Urogen III, facilitating decarboxylation []. This protonation step appears to be rate-limiting rather than the decarboxylation itself [].

Q10: How is the flow of Urogen III regulated between different biosynthetic pathways?

A10: Regulation of Urogen III flux between competing pathways remains an area of ongoing research. Some studies suggest that feedback mechanisms might be involved, where the end products of each pathway (heme, chlorophyll, siroheme, cobalamin) could potentially regulate the activity of enzymes at the branch point [].

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